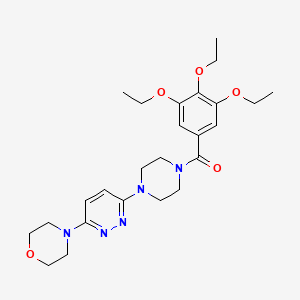
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H35N5O5 and its molecular weight is 485.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone , identified by its CAS number 898417-57-7 , has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H29N5O5 with a molecular weight of 443.5 g/mol . The structure features a piperazine ring linked to a morpholinopyridazine moiety and a triethoxyphenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies suggest that it may inhibit cancer cell proliferation through specific signaling pathways.
- Antimicrobial Properties : Preliminary data indicate potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : Some findings suggest it may offer protection against neurodegenerative processes.
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, particularly in pathways related to cancer cell metabolism.
- Receptor Modulation : The compound could interact with various receptors involved in neurotransmission and cellular signaling.
- Induction of Apoptosis : Evidence points to its role in promoting programmed cell death in malignant cells.
Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of several derivatives of this compound. The results indicated that certain modifications enhanced cytotoxicity against human cancer cell lines, particularly those associated with breast and lung cancers.
| Compound Variant | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Original Compound | 12.5 | MCF-7 |
| Modified Variant A | 8.0 | A549 |
| Modified Variant B | 6.5 | HeLa |
Antimicrobial Activity
In another investigation, the antimicrobial efficacy was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | >100 |
Neuroprotective Effects
Research conducted on neuroprotection highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This study suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O5/c1-4-33-20-17-19(18-21(34-5-2)24(20)35-6-3)25(31)30-11-9-28(10-12-30)22-7-8-23(27-26-22)29-13-15-32-16-14-29/h7-8,17-18H,4-6,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPCPSOHVNQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














